

comparative analysis of condensin II across different species

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A Comparative Analysis of Condensin II Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the condensin II complex across various species, offering insights into its structure, function, and the experimental methodologies used to study it. The information is intended to support research and drug development efforts targeting chromosome organization and dynamics.

Subunit Composition of Condensin II: An Evolutionary Perspective

The condensin II complex, essential for chromosome architecture and segregation, is evolutionarily conserved, though its subunit composition displays notable variations across different species. The core of the complex consists of two Structural Maintenance of Chromosomes (SMC) proteins, SMC2 and SMC4, which are highly conserved from yeast to humans. The variability primarily lies in the three non-SMC subunits: CAP-D3, CAP-G2, and CAP-H2.



Subunit	S. cerevisiae (Yeast)	D. melanogaster (Fruit Fly)	C. elegans (Nematode)	H. sapiens (Human)
Core Subunits				
SMC2	Smc2	Smc2	MIX-1	hCAP-E (SMC2)
SMC4	Smc4	Smc4	SMC-4	hCAP-C (SMC4)
Non-SMC Subunits				
CAP-D3	Absent	CAP-D3	HCP-6	hCAP-D3
CAP-G2	Absent	Absent	Present	hCAP-G2
CAP-H2	Absent	CAP-H2	Present	hCAP-H2

Note: Fission yeast (S. pombe) and budding yeast (S. cerevisiae) lack the condensin II complex altogether. In Drosophila melanogaster, the absence of the CAP-G2 subunit is a notable feature. C. elegans is unique in possessing three distinct condensin complexes: condensin I, condensin II, and condensin IDC, the latter being involved in dosage compensation.

Quantitative Analysis of Condensin I and II in Human Cells

Recent studies employing advanced imaging techniques have provided quantitative insights into the abundance of condensin complexes in human cells, highlighting their differential regulation and roles during mitosis.



Complex	Abundance on Anaphase Chromosomes	Binding Dynamics	
Condensin I	~195,000 complexes	Dynamic, with two-step binding in prometaphase and early anaphase.	
Condensin II	~35,000 complexes	Stably bound to chromosomes throughout mitosis.	

These quantitative differences underscore the distinct functions of the two complexes, with the more abundant and dynamic condensin I likely contributing to the bulk of chromosome compaction, while the stable condensin II may play a more foundational role in establishing the chromosome axis.

Functional Diversification of Condensin II

While the primary role of condensin II in chromosome condensation is conserved, its specific functions have diverged across species.

- Humans and other vertebrates: Condensin II is localized in the nucleus during interphase
 and plays a crucial role in the early stages of chromosome condensation in prophase, before
 the breakdown of the nuclear envelope. It is thought to establish an axial scaffold that
 provides rigidity to the chromosomes.
- Drosophila melanogaster: In fruit flies, condensin II is involved in regulating higher-order chromosome structure during interphase, including the organization of chromosome territories. It also plays a role in antagonizing the pairing of homologous chromosomes.
- C. elegans: The condensin II complex in this nematode is essential for chromosome segregation during both mitosis and meiosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of condensin II are provided below.



Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is optimized for the analysis of condensin binding sites on mitotic chromosomes in human cells.

1. Cell Fixation:

- · Harvest cells and wash with PBS.
- Cross-link with a final concentration of 1% formaldehyde for 10 minutes at room temperature.
- · Quench the cross-linking reaction with glycine.
- For enhanced fixation, a dual cross-linking procedure using two cross-linking reagents can be employed.

2. Chromatin Shearing:

- Lyse the cells and isolate the nuclei.
- Resuspend the nuclear pellet in a suitable buffer.
- Shear the chromatin to an average size of 200-500 bp using sonication. The sonication conditions (power, duration, number of cycles) need to be optimized for each cell type and instrument.
- Alternatively, enzymatic digestion with micrococcal nuclease can be used.

3. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with an antibody specific to a condensin II subunit (e.g., hCAP-D3 or hCAP-H2) overnight at 4°C.
- Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Wash the beads extensively to remove non-specific binding.

4. DNA Elution and Purification:

- Elute the chromatin from the beads.
- Reverse the cross-links by incubating at 65°C overnight with proteinase K.
- Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.



- 5. Library Preparation and Sequencing:
- Prepare a sequencing library from the purified DNA.
- · Perform high-throughput sequencing.
- 6. Data Analysis:
- Align the sequencing reads to the reference genome.
- Perform peak calling to identify regions of condensin II enrichment.

Hi-C for Chromosome Conformation Capture

This protocol outlines the general steps for performing an in situ Hi-C experiment to analyze the 3D organization of chromosomes.

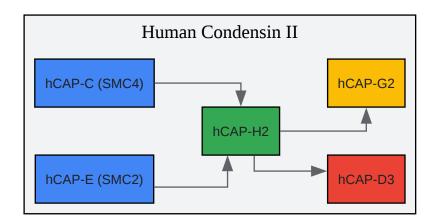
- 1. Cell Cross-linking:
- Cross-link cells with 1% formaldehyde for 10 minutes at room temperature to fix the spatial arrangement of the chromatin.
- 2. Chromatin Digestion:
- Lyse the cells and digest the chromatin with a restriction enzyme (e.g., HindIII) that leaves a 5' overhang.
- 3. Biotin Labeling and Ligation:
- Fill in the 5' overhangs with a biotinylated nucleotide.
- Ligate the resulting blunt-end fragments under dilute conditions to favor ligation between spatially proximal fragments.
- 4. DNA Purification and Shearing:
- Reverse the cross-links and purify the DNA.
- Shear the DNA to a size suitable for sequencing.
- 5. Biotin Pull-down:
- Use streptavidin beads to enrich for the biotin-labeled ligation junctions.



- 6. Library Preparation and Sequencing:
- Prepare a paired-end sequencing library from the enriched DNA.
- · Perform high-throughput sequencing.
- 7. Data Analysis:
- Align the paired-end reads to the reference genome.
- Generate a genome-wide contact matrix representing the interaction frequencies between all genomic loci.
- Analyze the contact matrix to identify higher-order chromatin structures such as topologically associating domains (TADs) and chromatin loops.

Visualizations

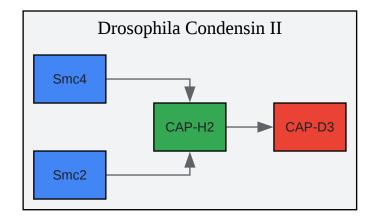
The following diagrams illustrate the structure of the condensin II complex in different species and a simplified workflow for a ChIP-seq experiment.



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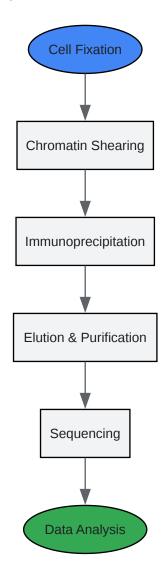
Human Condensin II Complex





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Drosophila Condensin II Complex





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ChIP-seq Experimental Workflow

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